Oleuropein

Overview

Description

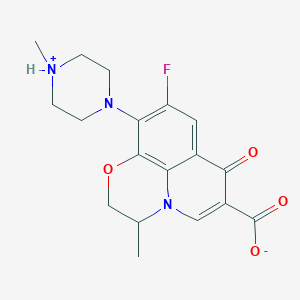

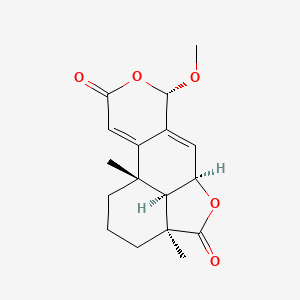

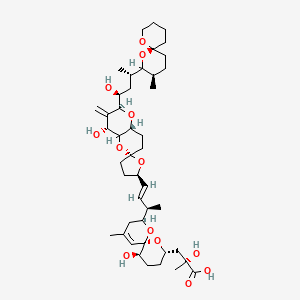

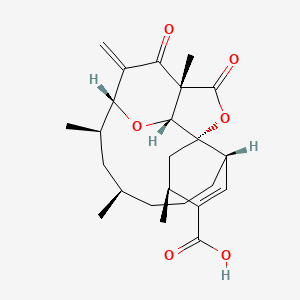

Oleuropein is a glycosylated seco-iridoid, a type of phenolic bitter compound found in green olive skin, flesh, seeds, and leaves . The term this compound is derived from the botanical name of the olive tree, Olea europaea .

Synthesis Analysis

This compound is a derivative of elenolic acid linked to the orthodiphenol hydroxytyrosol by an ester bond and to a molecule of glucose by a glycosidic bond . When olives are immersed in a lye solution, the alkaline conditions lead to hydrolysis of the ester bond .

Molecular Structure Analysis

This compound contains an ortho-diphenolic group able to scavenge ROS through hydrogen donation, and to stabilize oxygen radicals with an intramolecular hydrogen bond .

Chemical Reactions Analysis

This compound undergoes complex metabolic transformations in the body, creating various bioactive molecules .

Physical And Chemical Properties Analysis

This compound is a phenolic compound with a molecular weight of 540.52 . It is a secoiridoid polyphenol with a structure comprising of a glycosylated ester of elenolic acid with hydroxytyrosol .

Scientific Research Applications

1. Anti-Cancer Properties

- Oleuropein in Melanoma Treatment : this compound, found in Olea europaea leaves, exhibits anti-cancer properties. It enhances the cytotoxicity of chemotherapeutics against BRAF melanoma cells, particularly in combination with Everolimus, by inhibiting the pAKT/pS6 pathway (Ruzzolini et al., 2018).

- Direct Anti-Tumor Effect : this compound disrupts cancer cell actin filaments, inhibits tumor cell proliferation and migration, and demonstrates potent anti-cancer effects, including complete regression of spontaneous tumors in mice (Hamdi & Castellon, 2005).

- This compound in Various Cancers : It shows potential as a treatment for various cancers, including colon, breast, skin, and glia tumoral cells, due to its ability to cross the blood-brain barrier and its in vitro and in vivo antitumoral properties (Carrera-González et al., 2013).

2. Cardiovascular Health

- Heart Disease and Hypertension : this compound exerts negative chronotropic and inotropic effects on the heart and mild aortic vasodilation, suggesting potential in treating hypertension and heart disease (Ilić et al., 2021). It also attenuates heart failure progression in rats through antioxidant and anti-inflammatory effects, improving various cardiac parameters (Janahmadi et al., 2017).

3. Neuroprotective Effects

- Cerebral Ischemia/Reperfusion Injury : this compound offers neuroprotection in models of cerebral ischemia, reducing infarct volume and apoptosis in the brain, suggesting its potential as a therapeutic for stroke (Yu et al., 2016).

- Spinal Cord Injury : It has been shown to protect against secondary injury in rat spinal cord models, reducing oxidative stress and improving behavioral function (Khalatbary & Ahmadvand, 2012).

4. Antioxidant and Anti-Inflammatory Effects

- Inflammatory Responses : this compound suppresses inflammatory responses by inhibiting TLR and MAPK signaling, which could be beneficial in various inflammatory conditions (Ryu et al., 2015).

- Cardiotoxicity Protection : It shows protective effects against acute doxorubicin cardiotoxicity by reducing oxidative and nitrosative stress and inflammation in the heart (Andreadou et al., 2007).

5. Miscellaneous Health Benefits

- Diabetes and Obesity : this compound improves glucose tolerance and alters lipid profiles favorably, suggesting its potential in managing diabetes and obesity (Khalili et al., 2017).

- Skin Wound Healing : It accelerates skin wound healing in aged mice, possibly due to increased collagen fiber deposition and vascular endothelial growth factor expression (Mehraein et al., 2014).

- Antidepressant Effects : Demonstrated significant antidepressant effects in mice, likely due to its antioxidant activity (Rabiei et al., 2018).

Mechanism of Action

Target of Action

Oleuropein’s primary targets are associated with inflammation, oxidative stress, and metabolic disorders . It interacts with Nuclear factor erythroid 2-related factor 2 (NrF2) , a transcription factor that regulates the expression of antioxidant proteins . It also targets peroxisome proliferator-activated receptors (PPARs) , which play a crucial role in regulating lipid metabolism and inflammation .

Mode of Action

This compound exerts its effects by modulating the activity of its targets. It stimulates the expression of intracellular antioxidant enzymes via the activation of NrF2 transcription . This results in an increase in the level of non-enzymatic antioxidants such as glutathione, α-tocoferol, β-carotene, and ascorbic acid . Furthermore, this compound has been shown to disrupt preformed amyloid β (Aβ) fibrils, which are associated with neurodegenerative disorders .

Biochemical Pathways

This compound influences several biochemical pathways. It modulates the AMP-activated protein kinase signaling pathway , which is involved in cellular energy homeostasis . It also affects the extracellular signal–regulated kinase pathway and autophagy , both of which play a role in cell survival and death . Furthermore, this compound regulates the phosphoinositide 3-kinase/protein kinase B (AKT)/forkhead box protein O1 pathway , which is involved in cell growth and survival .

Pharmacokinetics

This compound is absorbed through the small intestine wall, possibly due to its polarity or through the use of a glucose transporter . Many questions about its bioavailability, bioaccessibility, and dosage remain unresolved .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-inflammatory and antioxidant effects . It can also reduce amyloid β (Aβ) aggregates , thereby diminishing the related cytotoxicity and inflammation . Moreover, this compound has been found to have anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the diet can affect the absorption and metabolism of this compound . Furthermore, the effect of this compound can be modified by the physiological state of the individual, such as the presence of inflammation or metabolic disorders .

Biochemical Analysis

Biochemical Properties

Oleuropein plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound activates enzymes such as pepsin, trypsin, lipase, glycerol dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Additionally, it inhibits the activity of other enzymes, thereby modulating metabolic processes. These interactions highlight this compound’s multifaceted role in biochemical reactions.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce autophagy, inhibit amyloid fibril growth, and exert anti-cancer effects . These actions are mediated through its impact on key signaling pathways and gene expression profiles, underscoring its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits the activity of certain enzymes involved in oxidative stress and inflammation . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to this compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable, but it can degrade into other bioactive compounds such as hydroxytyrosol . Long-term exposure to this compound has been observed to maintain its beneficial effects on cellular function, including sustained antioxidant and anti-inflammatory activities. These findings highlight the importance of considering temporal dynamics in this compound research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as improved cardiovascular health and reduced oxidative stress . At higher doses, it may cause toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications. Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing this compound’s benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of proteins, carbohydrates, and lipids . For instance, this compound activates enzymes like lipase and glycerol dehydrogenase, influencing lipid metabolism. Additionally, it affects metabolic flux and metabolite levels, contributing to its overall metabolic impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . These interactions ensure that this compound reaches its target sites, where it can exert its biological effects. Understanding these transport and distribution mechanisms is crucial for optimizing this compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to mitochondria, where it can modulate mitochondrial function and oxidative stress. These subcellular dynamics are essential for understanding this compound’s precise mechanisms of action.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Oleuropein involves several steps, including esterification, hydrolysis, and glycosylation.", "Starting Materials": ["Oleuropein aglycone", "Oleuropein alcohol", "Oleuropein acid", "Oleuropein sugar"], "Reaction": [ "Esterification of Oleuropein aglycone and Oleuropein alcohol to form Oleuropein ester", "Hydrolysis of Oleuropein ester to form Oleuropein acid", "Glycosylation of Oleuropein acid and Oleuropein sugar to form Oleuropein" ] } | |

CAS RN |

32619-42-4 |

Molecular Formula |

C25H32O13 |

Molecular Weight |

540.5 g/mol |

IUPAC Name |

methyl (4S,5Z,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3-/t14-,18+,20+,21-,22+,24-,25-/m0/s1 |

InChI Key |

RFWGABANNQMHMZ-WLFYAOHHSA-N |

Isomeric SMILES |

C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |

SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |

Appearance |

Solid powder |

melting_point |

89 - 91 °C |

Other CAS RN |

32619-42-4 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Oleuropein |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)

![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)